2-Amino-3-chloro-4-fluorobenzonitrile
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Overview
Description
2-Amino-3-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-4-fluorobenzonitrile typically involves the introduction of the amino, chloro, and fluoro groups onto the benzonitrile core. One common method involves the reaction of 3-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like DMF.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
2-Amino-3-chloro-4-fluorobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors and receptor modulators.
Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in interactions with biological macromolecules, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluorobenzonitrile: Lacks the chloro substituent, which may affect its reactivity and applications.
2-Amino-4-chloro-3-fluorobenzonitrile: Similar structure but with different positioning of the chloro and fluoro groups.
2-Chloro-4-fluorobenzonitrile:
Uniqueness
2-Amino-3-chloro-4-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and fluoro groups allows for versatile applications in various fields, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-amino-3-chloro-4-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 |
InChI Key |
LDORSEGKRFRYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Cl)F |
Origin of Product |
United States |
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